6-Hydroxy Oxymorphone
Description
Structure
3D Structure
Properties
CAS No. |
483981-19-7 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1 |
InChI Key |
AABLHGPVOULICI-ZOFKVTQNSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Contextualization of 6 Hydroxy Oxymorphone As a Metabolite of Oxymorphone
Oxymorphone undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid. nih.gov However, a secondary metabolic pathway involves hydroxylation to form 6-Hydroxy Oxymorphone. dntb.gov.ua This biotransformation is a minor route compared to glucuronidation. nih.gov Despite being a product of a lesser metabolic pathway, this compound is considered an active metabolite. wikipedia.org Animal studies have indicated that this compound possesses analgesic effects that are similar to its parent compound, oxymorphone. dntb.gov.ua
The formation of this compound is noteworthy because, unlike many other opioids, oxymorphone's metabolism is not significantly mediated by the cytochrome P450 (CYP) enzyme system. dntb.gov.uawikipedia.org This characteristic reduces the likelihood of drug-drug interactions when oxymorphone is co-administered with medications that are substrates, inducers, or inhibitors of CYP enzymes. dntb.gov.uawikipedia.org
Interactive Data Table: Key Metabolic Products of Oxymorphone
| Metabolite | Metabolic Pathway | Known Activity |
| This compound | Hydroxylation | Active (analgesic) dntb.gov.ua |
| Oxymorphone-3-Glucuronide | Glucuronidation | Undetermined dntb.gov.ua |
| Noroxymorphone | N-demethylation | Active pharmaceutical-journal.com |
Biotransformation Pathways and Enzymatic Mechanisms of 6 Hydroxy Oxymorphone Formation
Chemical Structure
The chemical structure of 6-hydroxyoxymorphone is (5α)-4,5-Epoxy-17-methylmorphinan-3,6,14-triol. biosynth.comnih.gov It is a morphinan (B1239233) alkaloid, retaining the core structure of its parent compound but with a hydroxyl group at the C-6 position instead of a ketone group. akjournals.com
Molecular Formula and Weight
The molecular properties of 6-hydroxyoxymorphone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₄ | biosynth.comnih.gov |
| Molecular Weight | 303.35 g/mol | biosynth.comnih.gov |
Other Identifiers
Key identifiers for 6-hydroxyoxymorphone are essential for its unambiguous identification in research and clinical contexts.
| Identifier | Value | Source |
| CAS Number | 483981-19-7 | biosynth.comnih.gov |
| IUPAC Name | (4R,4aS,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | nih.gov |
| Synonyms | (5α)-4,5-Epoxy-17-methylmorphinan-3,6,14-triol, Oxymorphol | researchgate.netnih.gov |
Pharmacological and Biochemical Characterization
Metabolism of Oxymorphone to 6-Hydroxy Oxymorphone
The formation of 6-hydroxyoxymorphone from oxymorphone occurs via the reduction of the ketone group at the C-6 position. researchgate.net This metabolic pathway is less predominant than the primary glucuronidation pathway. oup.comresearchgate.net Studies have identified both 6-alpha and 6-beta epimers of this metabolite in human urine, with 6-beta-oxymorphol being found across all species studied (human, rat, dog, guinea pig, rabbit) and 6-alpha-oxymorphol detected in humans, rabbits, and guinea pigs. researchgate.net Following a single oral administration of oxymorphone, approximately 0.3% is excreted in the urine as free 6-hydroxyoxymorphone and 2.6% as conjugated 6-hydroxyoxymorphone. researchgate.net
Analytical Methods for Detection
The detection and quantification of 6-hydroxyoxymorphone in biological samples are crucial for metabolic studies and clinical monitoring. Various sophisticated analytical techniques are employed for this purpose. japsonline.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and widely used methods for the determination of opioid metabolites, including 6-hydroxyoxymorphone. nih.govuniroma1.it These techniques offer high sensitivity and specificity, allowing for the detection of low concentrations in complex biological matrices such as urine, blood, and even exhaled breath condensate. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is another common technique, though it may require a derivatization step prior to analysis. japsonline.com
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are often used for initial screening of drugs of abuse and their metabolites in biological samples like urine and sweat. japsonline.comnih.gov While these methods are rapid and suitable for high-throughput screening, they are generally less specific than chromatographic techniques. Positive results from immunoassays typically require confirmation by a more specific method like LC-MS or GC-MS to avoid the risk of false positives and to accurately identify and quantify the specific metabolites present. nih.gov
Pharmacological Profile
The functional activity of an opioid compound is determined by its ability to activate G protein-coupled receptors (GPCRs) and modulate downstream intracellular signaling pathways. semanticscholar.orguwo.ca Assessing the potency and efficacy of 6-hydroxyoxymorphone in stimulating G protein coupling (e.g., via [³⁵S]GTPγS binding assays) and its influence on intracellular signaling cascades would provide crucial insights into its agonist or antagonist properties at opioid receptors. plos.orgnih.gov As with receptor binding, detailed studies focusing specifically on the G protein activation and signaling modulation by 6-hydroxyoxymorphone are needed to elucidate its precise pharmacological role.
Advanced Analytical Methodologies for 6 Hydroxy Oxymorphone Quantification and Identification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its superior selectivity, sensitivity, and specificity. unil.ch This technique allows for the effective separation of analytes from matrix components followed by highly selective detection, making it ideal for quantifying low-concentration metabolites like 6-hydroxy oxymorphone in biological samples. unil.chmdpi.com
LC-MS/MS methods have been successfully developed and validated for the simultaneous measurement of oxymorphone and its metabolite, this compound. nih.gov These methods are routinely applied to various biological matrices to understand the pharmacokinetic profile of the parent drug and its metabolite.
Plasma: Validated LC-MS/MS methods can concurrently determine the concentrations of both oxymorphone and this compound in human plasma. nih.gov For instance, a method validated for a detection range of 0.025 to 10.00 ng/mL for both compounds has been used in pharmacokinetic studies where blood samples were collected over a 48-hour period. nih.govfda.gov Following oral administration of oxymorphone, peak plasma concentrations of 6-hydroxy-oxymorphone have been observed at approximately 2-3 hours under fasted conditions and 5 hours under fed conditions. nih.gov
Urine: Urine analysis is crucial for understanding the excretion profile of drugs and their metabolites. Following a single oral dose of oxymorphone, approximately 0.3% is eliminated in urine as free 6-hydroxy-oxymorphone and 2.6% as conjugated 6-hydroxy-oxymorphone. mdpi.com LC-MS-MS methods provide the necessary sensitivity for such analyses, often after a sample clean-up step like solid-phase extraction (SPE) to remove interferences. nih.govmdpi.com
Liver Homogenate: As the liver is a primary site of drug metabolism, analyzing liver tissue provides direct insight into metabolic processes. researchgate.net Studies have shown that concentrations of oxymorphone and its metabolites can be significantly higher in tissues like the liver and kidney compared to plasma. mdpi.com LC-MS/MS methods have been validated for the quantification of oxymorphone in liver homogenate, demonstrating the technique's applicability to complex tissue samples following appropriate extraction procedures. researchgate.netmarshall.edu
The development of a robust LC-MS/MS method requires careful optimization of several stages to ensure reliable quantification. frontiersin.org
Sample Preparation: The initial step involves extracting the analytes from the biological matrix. Techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to clean the sample, remove interfering substances, and concentrate the analytes. mdpi.comnih.gov For opioids like this compound, SPE is a common and effective choice. marshall.edunih.gov
Chromatographic Separation: The High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system separates this compound from its parent compound, other metabolites, and endogenous matrix components. mdpi.com Optimization involves selecting the appropriate analytical column (e.g., a C18 column), mobile phase composition (often a mixture of an aqueous buffer like ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) or methanol), and gradient elution program to achieve good peak shape and resolution in a short run time. frontiersin.orgtubitak.gov.tr
Mass Spectrometric Detection: The tandem mass spectrometer is optimized for the specific analytes. This involves selecting the ionization mode, typically positive electrospray ionization (ESI+), and identifying the most stable and intense precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. frontiersin.orgfrontiersin.org Monitoring specific MRM transitions for this compound and an appropriate internal standard (often a deuterated version of the analyte) provides exceptional specificity and minimizes the risk of interference. nih.gov
Method Validation Parameters for Academic Research and Preclinical Studies
For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process according to established guidelines. unodc.orgau.dk This ensures the integrity of the data generated in research and preclinical studies.
These parameters define the range over which the method is accurate and precise.
Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. europa.eu A calibration curve is generated using a series of standards, and a linear regression model is typically applied. nih.gov For the simultaneous analysis of oxymorphone and this compound, methods have demonstrated linearity over a concentration range of 0.025 to 10.00 ng/mL. nih.govfda.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise, though not necessarily quantified with acceptable accuracy. scielo.br It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1. unodc.org
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov For bioanalytical methods, the analyte response at the LLOQ should be at least five times the response of a blank sample, with precision within 20% and accuracy between 80-120%. au.dk A validated LC-MS/MS method for this compound reported an LLOQ of 0.025 ng/mL in plasma. nih.govfda.gov
Table 1: Linearity and Quantification Limits for this compound Analysis
This table is interactive. You can sort and filter the data.
| Parameter | Matrix | Value | Source(s) |
| Linear Range | Human Plasma | 0.025 - 10.00 ng/mL | fda.gov, nih.gov |
| LLOQ | Human Plasma | 0.025 ng/mL | fda.gov, nih.gov |
| LOD (for Oxymorphone) | Liver Homogenate | 5 µg/kg | marshall.edu |
| LLOQ (for Oxymorphone) | Liver Homogenate | 5 µg/kg | marshall.edu |
Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. unodc.org
Precision: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV), precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). scielo.br For a method to be considered valid, the precision should not exceed 15% CV, except at the LLOQ, where up to 20% is acceptable. frontiersin.org
Accuracy: Reported as the percentage of the nominal (true) concentration, accuracy should be within ±15% of the nominal value (±20% at the LLOQ). frontiersin.org Validation runs for this compound analysis have demonstrated that results for quality control samples are typically within ±15% of the nominal values. fda.gov
Table 2: Acceptance Criteria for Precision and Accuracy in Bioanalytical Method Validation
This table is interactive. You can sort and filter the data.
| Parameter | Acceptance Criteria (Standard Concentrations) | Acceptance Criteria (LLOQ) | Source(s) |
| Precision (%RSD or %CV) | ≤ 15% | ≤ 20% | au.dk, frontiersin.org |
| Accuracy (% Bias) | Within ±15% of nominal value | Within ±20% of nominal value | au.dk, frontiersin.org |
Evaluating the stability of this compound in biological samples under different handling and storage conditions is essential to ensure that the measured concentration reflects the concentration at the time of sample collection. nih.govnih.gov
Stability is typically assessed through:
Freeze-Thaw Stability: Evaluates degradation after multiple cycles of freezing and thawing. Plasma samples containing this compound have been found to be stable for at least six freeze-thaw cycles. fda.gov
Short-Term (Bench-Top) Stability: Determines stability at room temperature for the duration of sample handling and processing. The analyte was stable in plasma for at least 24 hours at room temperature. fda.gov
Post-Preparative Stability: Assesses stability in the processed sample (e.g., in the autosampler). Extracted and reconstituted samples were stable for 99 hours at both room temperature and refrigerated conditions (4°C). fda.gov
Long-Term Stability: Confirms stability over the intended storage period. This compound has been shown to be stable in plasma for at least 723 days when stored at -70°C. fda.gov
Table 3: Stability of this compound in Human Plasma
This table is interactive. You can sort and filter the data.
| Condition | Matrix/State | Duration | Finding | Source(s) |
| Freeze-Thaw | Plasma | At least 6 cycles | Stable | fda.gov |
| Room Temperature | Plasma | At least 24 hours | Stable | fda.gov |
| Room Temperature | Extracted Sample | 99 hours | Stable | fda.gov |
| Refrigerated (4°C) | Extracted Sample | 99 hours | Stable | fda.gov |
| Long-Term Storage (-70°C) | Plasma | At least 723 days | Stable | fda.gov |
Sample Preparation Strategies for this compound Isolation
The accurate quantification of this compound in biological matrices presents a significant analytical challenge due to the complex nature of these samples and the typically low concentrations of the analyte. nih.gov Effective sample preparation is therefore a critical step to remove interfering substances and concentrate the target compound prior to instrumental analysis. nih.govnih.gov Solid-phase extraction (SPE) has emerged as a widely used and effective technique for the isolation of this compound and related opioids from various biological specimens. nih.govmdpi.comlcms.cz
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction is a preferred method for cleaning up complex biological samples like blood, plasma, and urine before analysis. nih.govlcms.cz This technique offers high recovery rates and leads to cleaner sample extracts compared to methods like protein precipitation. nih.gov The choice of SPE sorbent and elution solvents is crucial for achieving optimal recovery and purity.
Mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, is particularly effective for extracting opioids, including metabolites like this compound, from complex matrices. nih.govwaters.com For basic compounds such as oxymorphone and its metabolites, strong cation exchange (SCX) sorbents are often employed. nih.govwaters.com The extraction process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. mdpi.com
Several studies have detailed specific SPE protocols for related opioid compounds, which can be adapted for this compound. For instance, a method for oxymorphone in liver tissue utilized a mixed-mode SPE column, conditioned sequentially with ethyl acetate, methanol, and deionized water. marshall.edu After sample loading, the column was washed, and the analyte was eluted for LC-MS/MS analysis. marshall.edu Another approach for morphine and its metabolites in plasma used a mixed-mode cation exchange µElution plate, which was beneficial for handling small sample volumes and achieving high concentration factors. waters.com
The selection of the appropriate SPE cartridge can depend on the biological matrix. For example, in a study comparing different SPE methods for new psychoactive substances, CSDAU SPE cartridges were found to be most efficient for blood, serum, and plasma, while Xcel I cartridges performed best for urine samples. mdpi.com
Below is an interactive data table summarizing various SPE methods used for opioid analysis, which could be applicable to this compound.
| Analyte(s) | Matrix | SPE Sorbent/Method | Key Procedural Steps | Recovery | Reference |
| Oxymorphone | Liver Homogenate | Trace-B, mixed mode | Condition: Ethyl acetate, methanol, water. Elution details not specified. | Not specified | marshall.edu |
| Morphine & metabolites | Porcine Plasma | Oasis MCX µElution Plate | Neutralizing collection step to prevent degradation of unstable analytes. | 77-120% | waters.com |
| 19 New Psychoactive Substances | Blood, Serum, Plasma | CSDAU SPE cartridges | Condition: MeOH, dH₂O, phosphate (B84403) buffer. Wash: dH₂O, acetic acid, MeOH. | 49-117% | mdpi.com |
| 19 New Psychoactive Substances | Urine | Xcel I cartridges | No conditioning required. Elution: DCM/IPA/NH₄OH (78:20:2). | 70-119% | mdpi.com |
| 23 Opioids & metabolites | Urine | Cation exchange cartridges (automated) | Hydrolysis step followed by automated SPE. | >69% | nih.gov |
| Oxycodone & metabolites | Blood | Bond Elut Certify | Evaporation to dryness and reconstitution before analysis. | Not specified | diva-portal.org |
Considerations for Matrix Effects and Ion Suppression in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites. cdc.gov However, a significant challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI), is the phenomenon of matrix effects. nih.gov Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, which can lead to either ion suppression or enhancement. cdc.govnih.gov This can significantly impact the accuracy and reliability of quantitative results. cdc.gov
Ion suppression is a common issue when analyzing biological samples, where components of the matrix interfere with the ionization of the target analyte, leading to a decreased signal and potentially inaccurate quantification. marshall.educdc.gov For example, a study on the analysis of oxymorphone in liver homogenate reported significant ion suppression, with a 68% reduction in signal at a concentration of 5 µg/kg and 62% at 100 µg/kg. marshall.edu
Several strategies can be employed to mitigate matrix effects:
Effective Sample Preparation: Techniques like solid-phase extraction are crucial for removing a significant portion of the interfering matrix components before the sample is introduced into the LC-MS/MS system. nih.govcdc.gov
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte of interest from co-eluting matrix components can reduce ion suppression. nih.gov
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. cdc.govnih.gov A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic labeling. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. cdc.gov However, the availability of specific SIL-IS for all metabolites, including this compound, can be a limitation. nih.gov
Method of Standard Additions: This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can account for matrix effects.
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help to compensate for these effects. csic.es
The table below illustrates the impact of matrix effects and the effectiveness of mitigation strategies in the analysis of opioids.
| Analyte | Matrix | Observed Matrix Effect | Mitigation Strategy | Outcome | Reference |
| Oxymorphone | Liver Homogenate | Significant ion suppression (62-68%) | Use of d3-oxymorphone as internal standard | Analysis was not hindered for the laboratory's needs, despite the suppression. | marshall.edu |
| 2MHA and 4MHA | Urine | Significant ion suppression | Solid-phase extraction and use of stable isotope-labeled internal standards | SPE reduced or eliminated matrix effects. | cdc.gov |
| 23 Opioids & metabolites | Urine | 1-26% (when compensated) | Automated SPE and use of internal standards | Improved precision and accuracy. | nih.gov |
| Various Drugs of Abuse | Urine | Ion suppression caused by co-eluting PEGs | Evaluation of different sample preparation methods | Matrix effects were concentration-dependent and could be reduced at lower concentrations of the interfering substance. | researchgate.netnih.gov |
Research on the Role of 6 Hydroxy Oxymorphone in Opioid Pharmacokinetics and Metabolic Interplay
Pharmacokinetic Profiles in Preclinical Models
The study of how a drug and its metabolites move through the body is crucial for understanding their therapeutic effects and potential for accumulation. Preclinical studies in animal models provide the foundational knowledge for the pharmacokinetics of 6-hydroxy oxymorphone.
Plasma Concentration-Time Course and Accumulation Dynamics of this compound
Following the administration of oxymorphone, this compound is formed and its concentration in the plasma changes over time. At steady state, the area under the concentration-time curve (AUC) for this compound is roughly equivalent to that of the parent compound, oxymorphone. oup.comoup.com However, the accumulation of this compound upon reaching steady state is significantly higher than that of oxymorphone itself. oup.comoup.com
Studies have shown that from a single dose to a steady state, the plasma concentrations of oxymorphone, this compound, and oxymorphone-3-glucuronide all accumulate to a clinically relevant degree. oup.comoup.com Specifically, the accumulation for this compound is notably extensive. oup.comoup.com
| Compound | Fold Accumulation from Single Dose to Steady State |
|---|---|
| Oxymorphone | 2.1 to 3.4 |
| This compound | 4.1 to 26.3 |
| Oxymorphone-3-Glucuronide | 1.8 to 2.1 |
Elimination Half-Life Determination in Animal Studies
The elimination half-life of a compound is a measure of how long it takes for its concentration in the body to be reduced by half. In animal studies, the "effective" terminal disposition half-life of this compound has been calculated based on its degree of accumulation. These studies indicate a significantly longer half-life for this compound compared to its parent compound, oxymorphone. oup.comoup.com
| Compound | Mean Effective Terminal Disposition Half-Life (hours ± SD) |
|---|---|
| Oxymorphone | 13.1 ± 4.5 |
| This compound | 29.8 ± 9.6 |
| Oxymorphone-3-Glucuronide | 10.6 ± 2.6 |
Contribution to Overall Opioid Receptor-Mediated Effects in Preclinical Settings
Understanding whether a metabolite is active is key to comprehending the full pharmacological effect of a drug.
In Vitro Metabolic Interactions and Enzyme Kinetics
The metabolism of oxymorphone to this compound occurs via the reduction of the 6-keto group. researchgate.netmdpi.com This transformation is a minor metabolic pathway for oxymorphone. oup.comoup.commdpi.com Unlike many other opioids, the metabolism of oxymorphone, including the formation of this compound, does not appear to involve the cytochrome P450 (CYP) enzyme system. oup.comoup.com Oxymorphone is primarily metabolized through phase II glucuronidation. nih.gov The lack of involvement of the CYP450 system suggests a lower potential for drug-drug interactions with substances that are substrates, inhibitors, or inducers of these enzymes. oup.comoup.com
In vitro studies using human liver microsomes are essential for characterizing the specific enzymes involved in drug metabolism and their kinetics. For many compounds, these studies help determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the relationship between substrate concentration and the rate of the enzymatic reaction. nih.govdrugbank.com While specific enzyme kinetic data for the formation of this compound is not detailed in the provided context, the general principles of in vitro metabolic studies are crucial for understanding its formation. plos.org
Elucidation of Specific Enzymes Catalyzing the Reduction of Oxymorphone to this compound
The biotransformation of the potent opioid analgesic oxymorphone includes a metabolic pathway involving the reduction of its 6-keto group to form the active metabolite 6-hydroxyoxymorphone. Research into the specific enzymes responsible for this conversion has revealed that this process is distinct from the more commonly discussed cytochrome P450 (CYP) enzyme system that metabolizes many other opioids.
Multiple studies have established that the reduction of oxymorphone to 6-hydroxyoxymorphone does not involve any of the well-known CYP450 isoenzymes. wikipedia.orgoup.comoup.com In vitro investigations using human liver microsomes at therapeutically relevant concentrations of oxymorphone showed minimal to no conversion to 6-hydroxyoxymorphone by major CYP450 isoforms. mass.gov This finding is significant as it indicates that the potential for drug-drug interactions at this specific metabolic step, mediated by CYP inhibitors or inducers, is low. oup.comoup.com
Instead, evidence points towards the involvement of the aldo-keto reductase (AKR) superfamily of enzymes. nih.govnih.govresearchgate.net These are cytosolic enzymes that catalyze the reduction of a wide variety of aldehydes and ketones. nih.govoup.com Within this superfamily, carbonyl reductases (CBRs) are particularly relevant, as they are known to reduce a broad spectrum of carbonyl compounds, including xenobiotics. nih.govebi.ac.uk Research has demonstrated that carbonyl reductases are capable of reducing the ketone group on various drugs, and it is proposed that these enzymes are responsible for the formation of 6-hydroxyoxymorphone. nih.govannualreviews.org While the precise human carbonyl reductase isoform (e.g., CBR1) has not been definitively identified as the primary catalyst for oxymorphone reduction, the collective evidence strongly supports the role of the AKR family in this metabolic process.
Potential for Metabolic Inhibition or Induction by Other Compounds
Inhibition of Oxymorphone Formation:
The inhibition of CYP2D6 or CYP3A4 can lead to significant changes in the metabolic profile of oxycodone.
CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 can substantially block the conversion of oxycodone to oxymorphone. tga.gov.aupharmgkb.org For instance, the co-administration of quinidine, a strong CYP2D6 inhibitor, has been shown to almost completely prevent the formation of oxymorphone from oxycodone. nih.govtga.gov.au Similarly, certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine (B1678475) and fluoxetine (B1211875) are potent inhibitors of CYP2D6 and can reduce the production of oxymorphone. wikipedia.orgnih.gov Other drugs known to inhibit CYP2D6 include bupropion (B1668061) and terbinafine. nih.gov
CYP3A4 Inhibitors: Inhibition of CYP3A4, the primary enzyme for the N-demethylation of oxycodone to noroxycodone, can lead to a metabolic shift. hug.ch When CYP3A4 is inhibited, more oxycodone may be available to be metabolized via the CYP2D6 pathway, potentially increasing the formation of oxymorphone. hug.ch Potent inhibitors of CYP3A4 include macrolide antibiotics (e.g., clarithromycin, erythromycin), azole antifungal agents (e.g., ketoconazole, itraconazole), and protease inhibitors (e.g., ritonavir). nih.govmedsafe.govt.nzfda.govnih.gov
Induction of Oxymorphone Formation:
Conversely, the induction of enzymes that metabolize oxycodone can also alter the availability of oxymorphone.
CYP3A4 Inducers: The induction of CYP3A4 can increase the metabolism of oxycodone to noroxycodone, thereby reducing the amount of parent drug available for conversion to oxymorphone via CYP2D6. fda.gov Co-administration of potent CYP3A4 inducers, such as rifampin, carbamazepine, and phenytoin, can significantly decrease the plasma concentrations of oxycodone. medsafe.govt.nzfda.govnih.gov Other known inducers include phenobarbital (B1680315) and St. John's Wort. medsafe.govt.nz
CYP2D6 Inducers: The induction of CYP2D6 is less common and not considered a significant factor in drug-drug interactions compared to CYP2D6 inhibition. nih.govoup.com
The following interactive table summarizes compounds known to inhibit or induce the key enzymes involved in the formation of oxymorphone, the precursor to 6-hydroxyoxymorphone.
| Enzyme | Interaction | Compound Name |
| CYP2D6 | Inhibitors | Bupropion |
| Fluoxetine | ||
| Paroxetine | ||
| Quinidine | ||
| Sertraline | ||
| Terbinafine | ||
| CYP3A4 | Inhibitors | Clarithromycin |
| Erythromycin | ||
| Itraconazole | ||
| Ketoconazole | ||
| Ritonavir | ||
| Inducers | Carbamazepine | |
| Phenobarbital | ||
| Phenytoin | ||
| Rifampin | ||
| St. John's Wort |
Emerging Research Directions and Future Perspectives on 6 Hydroxy Oxymorphone
Comprehensive In Vitro Characterization of 6-Hydroxy Oxymorphone’s Receptor Binding and Functional Activity
Studies comparing the functional activity of various opioids have utilized in vitro assays such as [³⁵S]GTPγS binding to assess G-protein activation. For instance, in CHO cells expressing human opioid receptors, the potency and efficacy of opioids are determined by their ability to stimulate this binding. plos.orgnih.gov While specific binding affinity data for this compound is not extensively detailed in the provided results, the general principle is that modifications to the morphinan (B1239233) structure, such as at the C-6 position, can significantly influence receptor interaction. plos.orgnih.govmdpi.com For example, the presence of a 6-carbonyl group, as in oxymorphone, is often preferable to a hydroxyl group for enhancing MOR affinity and agonist potency in certain N-substituted derivatives. plos.orgnih.gov
The functional activity of this compound is an area of ongoing research. Animal studies have suggested that it has analgesic effects similar to oxymorphone. oup.com The conversion of oxymorphone to 6-hydroxy-oxymorphone is a minor metabolic pathway, with only a small percentage of an oral dose being eliminated as free or conjugated 6-hydroxy-oxymorphone in urine. mdpi.com However, its intrinsic activity at opioid receptors remains a key question. In vitro functional assays are critical to fully elucidate its potency and efficacy relative to oxymorphone and other opioids.
Table 1: Comparative Opioid Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of standard) |
| Oxymorphone | µ-opioid receptor | High affinity oup.com | Potent agonist plos.orgnih.gov | High plos.orgnih.gov |
| This compound | µ-opioid receptor | Data not available | Analgesic bioactivity demonstrated fda.gov | Data not available |
| Morphine | µ-opioid receptor | Reference oup.com | Reference agonist | Reference |
| Oxycodone | µ-opioid receptor | Lower affinity than oxymorphone mdpi.com | Agonist | High |
| Naltrexone (B1662487) | Opioid receptors | Antagonist | Antagonist | N/A |
This table is generated based on available research and highlights areas where more data on this compound is needed.
Detailed Enzymatic Characterization of the Oxymorphone 6-Keto Reductase System
The metabolic conversion of oxymorphone to this compound is catalyzed by a 6-keto reductase system. mdpi.com This enzymatic reduction of the ketone group at the C-6 position is a recognized metabolic pathway for several opioids. pharmgkb.org The enzymes responsible for this transformation belong to the aldo-keto reductase (AKR) superfamily. nih.govnih.gov
In vitro studies using human liver microsomes have shown that the biotransformation of oxymorphone to this compound occurs, although it is not mediated by the major cytochrome P450 (CYP) isoforms. fda.gov This indicates that other enzyme systems are primarily responsible. Research on similar reactions, such as the reduction of naloxone (B1662785), has identified specific naloxone reductases in rabbit liver cytosol that are members of the AKR superfamily. nih.gov These enzymes catalyze the stereospecific reduction of the 6-keto group.
The characterization of the specific enzymes involved in oxymorphone reduction is an active area of investigation. Studies on morphine 6-dehydrogenase from hamster liver, another member of the AKR superfamily, have provided insights into the types of enzymes that act on the C-6 position of morphinans. nih.gov This enzyme catalyzes the reverse reaction, the dehydrogenation of morphine to morphinone (B1233378). nih.gov Understanding the specific kinetics, substrate specificity, and cofactor requirements (e.g., NAD, NADP) of the human oxymorphone 6-keto reductase system is essential for predicting potential drug-drug interactions and inter-individual variability in oxymorphone metabolism. nih.gov
Table 2: Key Enzymes in Opioid Metabolism
| Enzyme Family | Specific Enzyme (example) | Substrate (example) | Reaction Type |
| Aldo-Keto Reductase (AKR) | Morphine 6-dehydrogenase | Morphine | Dehydrogenation |
| Aldo-Keto Reductase (AKR) | Naloxone Reductase | Naloxone | Reduction |
| Cytochrome P450 | CYP3A4 | Oxycodone | N-demethylation |
| Cytochrome P450 | CYP2D6 | Oxycodone | O-demethylation |
| UDP-Glucuronosyltransferase | UGT2B7 | Oxymorphone | Glucuronidation |
This table provides an overview of enzyme families involved in the metabolism of opioids, including the class of enzymes responsible for the formation of this compound.
Rational Design and Synthesis of Novel 6-Hydroxylated Oxymorphone Analogs with Modified Pharmacological Profiles
The rational design and synthesis of novel opioid analogs are driven by the need for compounds with improved therapeutic profiles, such as enhanced analgesic efficacy with reduced side effects. The 6-position of the morphinan skeleton is a key site for chemical modification to alter pharmacological activity. acs.org The synthesis of 6-hydroxylated oxymorphone analogs allows for the exploration of structure-activity relationships (SAR) and the development of compounds with unique receptor binding and signaling properties.
Synthetic strategies often involve the modification of naturally occurring opiates like thebaine or oripavine. google.comacs.org The introduction of a hydroxyl group at the C-6 position, as in this compound, can be a starting point for further derivatization. For example, enantioselective de novo synthesis methods have been developed to create 14-hydroxy-6-oxomorphinans, which can then be modified. rsc.orgrsc.org These synthetic routes provide access to a wider range of chemical diversity than what is available from natural sources alone.
The goal of creating novel analogs is to modulate their interaction with opioid receptors. For instance, modifications can be made to increase selectivity for a particular receptor subtype (e.g., mu, delta, or kappa) or to create "bifunctional" ligands that interact with multiple receptors to produce a desired pharmacological effect. mdpi.com The synthesis of analogs with different substituents at various positions of the morphinan scaffold, including the C-6 hydroxyl group, allows for a systematic investigation of how these changes affect receptor affinity, potency, and functional selectivity (i.e., biased agonism). plos.orgnih.govebi.ac.uk
Advanced Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions of this compound
Advanced computational chemistry and molecular modeling are indispensable tools for understanding the interactions between opioid ligands, like this compound, and their receptors at an atomic level. mdpi.comshef.ac.uknih.gov These methods can predict the binding pose of a ligand within the receptor's binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and functional activity. frontiersin.orgacs.org
Molecular docking studies can be used to compare the binding of this compound to that of its parent compound, oxymorphone, and other opioids within the crystal structure of the mu-opioid receptor. acs.org These studies can help to explain differences in their pharmacological profiles. For example, the orientation of the 6-hydroxyl group in this compound may lead to different interactions with amino acid residues in the binding pocket compared to the 6-keto group of oxymorphone. acs.org
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe how the ligand and receptor move and interact over time. mdpi.comshef.ac.uk This can reveal important information about the conformational changes that occur upon ligand binding and receptor activation. By correlating the interaction patterns observed in simulations with experimental data from in vitro and in vivo studies, it is possible to develop predictive models for designing new ligands with desired properties, such as biased agonism. mdpi.comshef.ac.uknih.gov
Role of this compound in Comparative Opioid Metabolomics and Systems Pharmacology
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, plays a crucial role in understanding the complex metabolic pathways of opioids and their contribution to inter-individual variability in drug response. nih.govsgul.ac.uk Comparative opioid metabolomics involves analyzing the metabolic profiles of different opioids to identify unique biomarkers and metabolic signatures. frontiersin.orgresearchgate.net
The presence and concentration of this compound in biological samples can serve as a biomarker for oxymorphone metabolism. By quantifying the levels of oxymorphone and its metabolites, including this compound and oxymorphone-3-glucuronide, researchers can gain insights into the activity of different metabolic pathways in an individual. mdpi.com This information is valuable for a systems pharmacology approach, which aims to understand how drugs affect the body as a whole by integrating data from multiple levels, including genetics, proteomics, and metabolomics.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 6-Hydroxy Oxymorphone in biological samples, and what challenges arise from its chemical instability?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity (limit of quantitation: 0.02 ng/ml). However, researchers must account for its propensity to form enolic derivatives during synthesis and storage, which can lead to inaccuracies. Stabilizing samples at low temperatures (-80°C) and using acidified extraction buffers can mitigate degradation .
Q. What are the primary metabolic pathways of this compound, and which enzymes are involved in its biotransformation?
- Methodological Answer : this compound is primarily metabolized via glucuronidation and CYP450-mediated oxidation. CYP2D6 is a key enzyme in its oxidative metabolism, though its contribution to pharmacodynamic effects remains debated. To study this, in vitro assays using human liver microsomes combined with CYP-specific inhibitors (e.g., quinidine for CYP2D6) are recommended to delineate metabolic pathways .
Q. How does the physicochemical stability of this compound influence experimental protocols in pharmacokinetic studies?
- Methodological Answer : The compound’s carbonyl group facilitates enolic derivative formation under basic conditions, altering its stability. Researchers should validate storage conditions (e.g., pH-controlled buffers, inert atmospheres) and perform stability tests (e.g., forced degradation studies) before initiating long-term pharmacokinetic trials. LC-MS/MS with deuterated internal standards improves accuracy in such scenarios .
Advanced Research Questions
Q. How should controlled studies be designed to compare the pharmacodynamic effects of this compound with other opioids (e.g., oxycodone)?
- Methodological Answer : Use a randomized, double-blind, placebo-controlled crossover design with dose escalation (e.g., 10–40 mg) to assess potency. Physiological markers like miosis (pupil constriction) and subjective drug effects (e.g., visual analog scales) are critical endpoints. Ensure washout periods ≥48 hours to avoid carryover effects. Initial safety data from ascending-dose cohorts (n=3–5) can guide dose selection for larger cohorts .
Q. What strategies resolve contradictions in potency assessments of this compound across different experimental models?
- Methodological Answer : Discrepancies often arise from interspecies variability in metabolism or differences in assay endpoints (e.g., receptor binding vs. behavioral effects). To address this, employ translational models:
- In vitro : Opioid receptor binding assays (μ-opioid receptor affinity).
- In vivo : Nociceptive testing (e.g., tail-flick test) in CYP2D6-genotyped animal models.
- Clinical : Population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling to account for metabolic variability in humans .
Q. How can researchers ensure analytical accuracy when this compound concentrations are near the lower limit of quantitation (LLOQ) in plasma?
- Methodological Answer : Use sample enrichment techniques like solid-phase extraction (SPE) to improve detection sensitivity. For concentrations below LLOQ, apply statistical methods (e.g., maximum likelihood estimation) to handle censored data. Cross-validate results with alternative matrices (e.g., urine or cerebrospinal fluid) where metabolite concentrations may be higher .
Q. What ethical and methodological considerations apply to abuse liability studies involving this compound?
- Methodological Answer : Abuse potential assessments require controlled human trials with strict inclusion criteria (e.g., non-physically dependent participants). Use validated tools like the Drug Effects Questionnaire (DEQ) and observer-rated scales. Ethical approval must address risks of respiratory depression; continuous physiological monitoring (e.g., capnography) is mandatory. Comparative data against Schedule II opioids (e.g., oxycodone) should inform regulatory submissions .
Data Management and Reporting
Q. How should researchers handle raw data and analytical variability in this compound bioequivalence studies?
- Methodological Answer : Report within-subject variability for AUC and Cmax (typically 11–24%) and use mixed-effects models to account for inter-individual differences. For bioequivalence claims, ensure 90% confidence intervals for geometric mean ratios fall within 0.8–1.25. Raw data (e.g., chromatograms) should be archived in repositories like Figshare or institutional databases for transparency .
Q. What frameworks guide hypothesis formulation for novel studies on this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
